5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile
CAS No.: 74990-43-5
Cat. No.: VC2005554
Molecular Formula: C11H6F3N5O2
Molecular Weight: 297.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74990-43-5 |
|---|---|
| Molecular Formula | C11H6F3N5O2 |
| Molecular Weight | 297.19 g/mol |
| IUPAC Name | 5-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C11H6F3N5O2/c12-11(13,14)7-1-2-8(9(3-7)19(20)21)18-10(16)6(4-15)5-17-18/h1-3,5H,16H2 |
| Standard InChI Key | CHSSXZWQMONVKB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C(=C(C=N2)C#N)N |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C(=C(C=N2)C#N)N |
Introduction
Chemical Identity and Structure
Basic Identification
5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile is characterized by its unique molecular structure and distinct physicochemical properties. This compound is officially registered with CAS number 74990-43-5 . As reflected in its name, the compound belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered ring with two adjacent nitrogen atoms.
The molecular formula is C₁₁H₆F₃N₅O₂, corresponding to a molecular weight of 297.19 g/mol . From a structural perspective, the compound consists of a pyrazole core with several important functional groups: an amino group at position 5 of the pyrazole ring, a carbonitrile (cyano) group at position 4, and a 2-nitro-4-(trifluoromethyl)phenyl substituent at position 1 .
Structural Characteristics
The compound's structure features several key elements that contribute to its chemical behavior and potential applications:
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A pyrazole core ring system with two nitrogen atoms at positions 1 and 2
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An amino (-NH₂) group at position 5 of the pyrazole ring
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A carbonitrile (-CN) group at position 4 of the pyrazole ring
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A phenyl ring substituted at position 1 of the pyrazole
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A nitro (-NO₂) group at position 2 of the phenyl ring
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A trifluoromethyl (-CF₃) group at position 4 of the phenyl ring
These structural elements, particularly the nitro group and trifluoromethyl substituent on the phenyl ring, confer unique electronic and steric properties that influence the compound's reactivity, stability, and potential biological activities.
Physical and Chemical Properties
Physical Properties
The physical properties of 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile are summarized in Table 1, which provides important parameters for identification and characterization of the compound.
Table 1: Physical Properties of 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile
The high melting point (231-233°C) indicates strong intermolecular forces, likely due to the presence of hydrogen bonding capabilities through the amino group and the π-π stacking interactions of the aromatic rings .
Chemical Properties
The chemical behavior of this compound is largely determined by its functional groups. The presence of an amino group at position 5 of the pyrazole ring makes it a potential hydrogen bond donor, while the carbonitrile group at position 4 can act as a hydrogen bond acceptor. These characteristics contribute to the compound's potential to interact with biological targets.
The nitro group at position 2 of the phenyl ring is electron-withdrawing, increasing the electrophilicity of the adjacent positions. The trifluoromethyl group at position 4 of the phenyl ring also exhibits strong electron-withdrawing effects through inductive mechanisms, which can influence the reactivity of the aromatic system.
These electronic effects may enhance the compound's interactions with biological targets by modulating its lipophilicity, membrane permeability, and binding affinity to proteins. Additionally, the combination of these functional groups contributes to the compound's chemical stability and reactivity, which are important considerations for its potential applications in various fields.
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